4-Bromo-5-methyl-1H-indazol-3-amine 4-Bromo-5-methyl-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1715912-74-5
VCID: VC7840874
InChI: InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
SMILES: CC1=C(C2=C(C=C1)NN=C2N)Br
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07

4-Bromo-5-methyl-1H-indazol-3-amine

CAS No.: 1715912-74-5

Cat. No.: VC7840874

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07

* For research use only. Not for human or veterinary use.

4-Bromo-5-methyl-1H-indazol-3-amine - 1715912-74-5

Specification

CAS No. 1715912-74-5
Molecular Formula C8H8BrN3
Molecular Weight 226.07
IUPAC Name 4-bromo-5-methyl-1H-indazol-3-amine
Standard InChI InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
Standard InChI Key FKLIXMKJIGOMOT-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)NN=C2N)Br
Canonical SMILES CC1=C(C2=C(C=C1)NN=C2N)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Bromo-5-methyl-1H-indazol-3-amine belongs to the indazole family, characterized by a bicyclic framework comprising fused benzene and pyrazole rings. The compound’s systematic IUPAC name reflects three critical substituents:

  • Bromine at position 4

  • Methyl group at position 5

  • Amine at position 3

PropertyValueSource
CAS Registry Number1715912-74-5
Molecular FormulaC₈H₈BrN₃
Molecular Weight226.07 g/mol
InChIInChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
SMILESCc1ccc2c(c1Br)c(n[nH]2)N

The bromine atom introduces electronegativity and steric bulk, while the methyl group enhances hydrophobicity. The amine moiety enables hydrogen bonding and nucleophilic reactivity, critical for interactions in biological systems .

Structural Analysis

X-ray crystallography data remain unavailable, but computational models predict a planar indazole core with substituents adopting positions minimizing steric strain. Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., 5-bromo-1H-indazol-3-amine) reveal characteristic peaks:

  • 1H NMR: Aromatic protons appear between δ 7.1–7.9 ppm, while the amine protons resonate near δ 5.4 ppm .

  • 13C NMR: The brominated carbon typically shows deshielding effects, with signals near δ 115–125 ppm .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 4-bromo-5-methyl-1H-indazol-3-amine are publicly documented, analogous indazole derivatives suggest potential pathways:

  • Cyclization of Hydrazine Derivatives:
    Reaction of 4-bromo-5-methyl-2-fluorobenzonitrile with hydrazine hydrate in ethanol under reflux (95–100°C, 5 min–12 h) could yield the target compound via intramolecular cyclization .

  • Bromination of Precursors:
    Electrophilic aromatic bromination of 5-methyl-1H-indazol-3-amine using N-bromosuccinimide (NBS) in dichloromethane might introduce bromine at position 4, though regioselectivity requires optimization .

Optimization Challenges

  • Regiochemical Control: Competing bromination at positions 4 vs. 6 necessitates directing groups or protective strategies.

  • Amine Stability: The free amine may require protection (e.g., as a tert-butoxycarbonyl [Boc] group) during synthesis to prevent side reactions .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling Point431.3±25.0°C (Predicted)
Density1.867±0.06 g/cm³ (Predicted)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
pKa13.0±0.40 (Predicted, amine)

†Values extrapolated from structurally similar 5-bromo-1H-indazol-3-amine .

Reactivity Profile

  • Nucleophilic Sites: The amine group participates in acylation, alkylation, and Schiff base formation.

  • Electrophilic Substitution: Bromine directs incoming electrophiles to ortho/para positions, though steric hindrance from the methyl group may limit reactivity at position 6 .

  • Oxidative Stability: Susceptible to deamination under strong oxidizing conditions.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in developing:

  • Kinase Inhibitors: Indazole derivatives target ATP-binding pockets in cancer-related kinases (e.g., JAK2, BRAF) .

  • Antimicrobial Agents: Brominated indazoles exhibit activity against Gram-positive bacteria through membrane disruption .

Material Science

Functionalization via Suzuki-Miyaura coupling enables incorporation into conjugated polymers for organic electronics, leveraging bromine’s role in cross-coupling reactions .

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